molecular formula C10H14N2O B13664515 2-(1-Azetidinylmethyl)-5-methoxypyridine

2-(1-Azetidinylmethyl)-5-methoxypyridine

Cat. No.: B13664515
M. Wt: 178.23 g/mol
InChI Key: RSDQYEWVYOPEIY-UHFFFAOYSA-N
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Description

2-(1-Azetidinylmethyl)-5-methoxypyridine is a heterocyclic compound that features both a pyridine ring and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Azetidinylmethyl)-5-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . Another approach is the regio- and diastereoselective synthesis from appropriately substituted oxiranes via ring transformation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Azetidinylmethyl)-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide, while reduction could lead to the formation of a more saturated heterocycle.

Scientific Research Applications

2-(1-Azetidinylmethyl)-5-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Azetidinylmethyl)-5-methoxypyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The azetidine ring, in particular, may confer specific binding properties that enhance its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Azetidinylmethyl)-5-methoxypyridine is unique due to the combination of the azetidine and methoxypyridine moieties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)-5-methoxypyridine

InChI

InChI=1S/C10H14N2O/c1-13-10-4-3-9(11-7-10)8-12-5-2-6-12/h3-4,7H,2,5-6,8H2,1H3

InChI Key

RSDQYEWVYOPEIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)CN2CCC2

Origin of Product

United States

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